molecular formula C9H16O3 B7780909 2-Isopropyl-5-oxohexanoic acid CAS No. 2543-54-6

2-Isopropyl-5-oxohexanoic acid

Cat. No.: B7780909
CAS No.: 2543-54-6
M. Wt: 172.22 g/mol
InChI Key: GBNBHMJSMSODSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5-oxohexanoic acid is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.2215 g/mol It is characterized by the presence of an isopropyl group and a ketone functional group on a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-5-oxohexanoic acid can be synthesized through several methods. One common approach involves the ozonolysis of (+)-solanone, which yields the desired compound . Another method includes the reaction of 5-oxohexanoic acid with isopropyl groups under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, azeotropic removal of water, and purification through crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of this compound .

Scientific Research Applications

2-Isopropyl-5-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the isopropyl group can influence the compound’s reactivity and binding affinity . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isopropyl-5-oxohexanoic acid include:

Uniqueness

This compound is unique due to the presence of both an isopropyl group and a ketone functional group on a hexanoic acid backbone. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

5-oxo-2-propan-2-ylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(2)8(9(11)12)5-4-7(3)10/h6,8H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNBHMJSMSODSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397053
Record name 2-ISOPROPYL-5-OXOHEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2543-54-6
Record name 2-ISOPROPYL-5-OXOHEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-5-oxohexanoic acid
Reactant of Route 2
2-Isopropyl-5-oxohexanoic acid
Reactant of Route 3
2-Isopropyl-5-oxohexanoic acid
Reactant of Route 4
2-Isopropyl-5-oxohexanoic acid
Reactant of Route 5
2-Isopropyl-5-oxohexanoic acid
Reactant of Route 6
2-Isopropyl-5-oxohexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.